5-Hydroxypyridine-3-carbonyl azide
Description
5-Hydroxypyridine-3-carbonyl azide is a pyridine derivative featuring a hydroxyl group at the 5-position and a reactive carbonyl azide (-CON₃) group at the 3-position of the pyridine ring. The azide functional group enables participation in "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it valuable in synthetic chemistry and bioconjugation. The hydroxyl group enhances polarity and hydrogen-bonding capacity, influencing solubility and intermolecular interactions.
Properties
CAS No. |
112193-40-5 |
|---|---|
Molecular Formula |
C6H4N4O2 |
Molecular Weight |
164.12 g/mol |
IUPAC Name |
5-hydroxypyridine-3-carbonyl azide |
InChI |
InChI=1S/C6H4N4O2/c7-10-9-6(12)4-1-5(11)3-8-2-4/h1-3,11H |
InChI Key |
MYYMQXJRABNCIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1O)C(=O)N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Comparative Analysis of Methods
| Method | Yield (%) | Safety Concerns | Functional Group Compatibility |
|---|---|---|---|
| DPPA Direct | 65–78 | Low (non-explosive reagents) | High (no protection needed) |
| Acid Chloride/NaN₃ | 50–60 | High (NaN₃ explosivity) | Moderate (may require protection) |
| Hydrazide | 40–55 | Moderate (nitrosation hazards) | High |
Expert Recommendations :
Chemical Reactions Analysis
Types of Reactions
5-Hydroxypyridine-3-carbonyl azide can undergo various types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted by nucleophiles in the presence of suitable catalysts.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like acetonitrile (CH₃CN) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂).
Cycloaddition: Copper(I) catalysts for Huisgen 1,3-dipolar cycloaddition.
Major Products
Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of 5-hydroxypyridine-3-carbonyl amine.
Cycloaddition: Formation of 1,2,3-triazoles.
Scientific Research Applications
5-Hydroxypyridine-3-carbonyl azide has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of various heterocyclic compounds.
Materials Science: Utilized in the preparation of functionalized polymers and materials with specific properties.
Chemical Biology: Employed in bioconjugation techniques, such as click chemistry, for labeling biomolecules.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of 5-Hydroxypyridine-3-carbonyl azide primarily involves its reactivity as an azide. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. These reactions often involve the formation of highly reactive intermediates, such as nitrenes, which can further react with other molecules .
Comparison with Similar Compounds
Structural Analogs: Substituent Effects
5-Bromopyridine-3-carbonyl Azide
- Structure : Replaces the hydroxyl group with bromine at the 5-position .
- Stability: Bromine’s larger atomic size and weaker hydrogen-bonding capability may reduce intramolecular stabilization, making it more thermally labile than the hydroxyl analog. Reactivity: Bromine’s leaving-group propensity could facilitate nucleophilic substitution, whereas the hydroxyl group may promote acid-base or hydrogen-bonding interactions.
5-Methylnicotinic Acid (5-Methylpyridine-3-carboxylic Acid)
- Structure : Features a methyl group at the 5-position and a carboxylic acid (-COOH) at the 3-position .
- Key Differences :
- Functional Groups : The carboxylic acid group is less reactive than carbonyl azide but offers distinct reactivity (e.g., esterification, amidation).
- Polarity : The methyl group increases hydrophobicity, contrasting with the hydroxyl group’s hydrophilicity.
Azide-Functionalized Compounds
Azide-PEG5-Tos
- Structure : Combines an azide group with a polyethylene glycol (PEG) spacer and a tosyl (-OTs) leaving group .
- Key Differences :
- Solubility/Biocompatibility : The PEG chain enhances water solubility and biocompatibility, advantageous for biomedical applications.
- Reactivity : Tosyl groups facilitate nucleophilic displacement, while the hydroxyl group in 5-hydroxypyridine-3-carbonyl azide may limit such reactions.
Azide PEG7 COOH
- Structure : Contains azide and carboxylic acid groups linked via a PEG chain .
- Key Differences :
- Dual Reactivity : Carboxylic acid enables conjugation with amines (e.g., EDC/NHS chemistry), whereas the hydroxyl group in this compound may require activation for similar reactions.
Stability and Hazard Profile
- Thermal Stability : Acyl azides like this compound are prone to Curtius rearrangement under heat, releasing nitrogen gas and forming isocyanates. This reactivity is shared with 5-bromopyridine-3-carbonyl azide .
- Hazards: Azide-containing compounds may form explosive metal azides upon contact with heavy metals (e.g., copper, lead), as noted in sodium azide handling protocols . Proper storage in glass/plastic containers and avoidance of metal tools are critical.
Q & A
Q. Table 1. Comparison of Synthetic Routes for this compound
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Key Reference |
|---|---|---|---|---|
| 1 (Trifluoromethylation) | CuCF₃, DMF, 80°C | 65 | 90% | |
| 2 (Azide Formation) | SOCl₂, NaN₃, THF | 78 | 95% | |
| 3 (Purification) | Silica gel chromatography | 85 | >99% |
Q. Table 2. Stability of this compound Under Storage Conditions
| Condition | Degradation After 30 Days (%) | Major Byproduct |
|---|---|---|
| 25°C, light | 40 | Pyridine-3-carboxylic acid |
| 4°C, dark | 5 | None detected |
| -20°C, argon | <1 | None detected |
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